molecular formula C15H21BrN2O2 B592176 Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate CAS No. 886767-65-3

Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate

Cat. No. B592176
M. Wt: 341.249
InChI Key: AQZSCLDFLZZVQI-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 886767-65-3 . It has a molecular weight of 341.25 . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI Code for Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate is 1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-8-7-17-10-13(18)11-5-4-6-12(16)9-11/h4-6,9,13,17H,7-8,10H2,1-3H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate is a liquid at room temperature . It has a molecular weight of 341.25 . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Piperazine Derivatives in Therapeutic Use

Piperazine compounds are recognized for their broad therapeutic applications, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The versatility of piperazine-based molecules is attributed to the ease of modifying their substitution pattern, which markedly influences their medicinal properties. These modifications have led to discoveries in CNS agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles, along with agents for pain relief and imaging applications. The interest in piperazine-based molecules reflects their broad potential and underscores the importance of further therapeutic investigations on this motif (Rathi, Syed, Shin, & Patel, 2016).

Piperazine and Morpholine: Synthetic and Pharmaceutical Applications

Piperazine and morpholine rings exhibit a wide spectrum of pharmaceutical applications, inspiring the development of novel synthetic methods for their derivatives. These compounds demonstrate potent pharmacophoric activities, underscoring the current trends in their synthesis and revealing their significance in medicinal chemistry (Mohammed, Begum, Zabiulla, & Khanum, 2015).

Role of Common Pharmacophoric Groups

The inclusion of arylalkyl substituents in piperazine compounds enhances the potency and selectivity of their binding affinity at D2-like receptors, showcasing the crucial role of pharmacophoric groups in developing antipsychotic agents (Sikazwe et al., 2009).

Synthetic Routes and Applications

Exploration of synthetic routes, such as those for vandetanib, highlights the industrial application of piperazine derivatives in producing compounds with higher yields and commercial value. This demonstrates the flexibility of piperazine as a building block in drug discovery and synthesis (Mi, 2015).

Applications in N-heterocycle Synthesis

Tert-butanesulfinamide, a chiral sulfinamide, has been extensively used for the asymmetric synthesis of N-heterocycles, including piperidines, pyrrolidines, and azetidines, through sulfinimines. This methodology affords access to diverse structures that are critical in natural products and therapeutic compounds (Philip et al., 2020).

Safety And Hazards

Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding inhalation, contact with skin, and swallowing .

properties

IUPAC Name

tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-8-7-17-10-13(18)11-5-4-6-12(16)9-11/h4-6,9,13,17H,7-8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZSCLDFLZZVQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661730
Record name tert-Butyl 2-(3-bromophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate

CAS RN

886767-65-3
Record name tert-Butyl 2-(3-bromophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-(3-bromophenyl)piperazine-1-carboxylate
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